Chemical structure and SMILES of 6-Nitro-2-(trifluoromethyl)benzothiazole
Chemical structure and SMILES of 6-Nitro-2-(trifluoromethyl)benzothiazole
An In-Depth Technical Guide to 6-Nitro-2-(trifluoromethyl)benzothiazole: Synthesis, Structure, and Applications
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This fused heterocyclic system, comprising a benzene ring and a thiazole ring, is a privileged structure known for its ability to interact with diverse biological targets.[1] The introduction of potent electron-withdrawing groups, such as the nitro (—NO₂) and trifluoromethyl (—CF₃) moieties, can dramatically modulate the electronic properties, lipophilicity, metabolic stability, and ultimately, the biological activity of the parent molecule. This guide provides a comprehensive technical overview of 6-Nitro-2-(trifluoromethyl)benzothiazole, a derivative that combines these influential functional groups. Aimed at researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, plausible synthetic routes with mechanistic insights, expected analytical characteristics, and its potential applications in modern drug discovery.
Chemical Identity and Physicochemical Properties
6-Nitro-2-(trifluoromethyl)benzothiazole is a specialized derivative of the benzothiazole family. The presence of the trifluoromethyl group at the 2-position and a nitro group at the 6-position creates a highly electron-deficient aromatic system, which is pivotal to its chemical reactivity and pharmacological potential.
Canonical SMILES: O=c1cc2sc(nc2cc1)C(F)(F)F
Chemical Structure Diagram:
Caption: Proposed two-stage synthesis of 6-Nitro-2-(trifluoromethyl)benzothiazole.
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzothiazole (Intermediate)
This protocol is based on the condensation of 2-aminothiophenols with trifluoroacetic acid or its derivatives, a common method for forming the 2-substituted benzothiazole core.
Materials:
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2-Aminothiophenol
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Trifluoroacetic anhydride
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Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 2-aminothiophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic anhydride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
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Remove the solvent under reduced pressure to obtain the crude N-(2-mercaptophenyl)-2,2,2-trifluoroacetamide.
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To the crude amide, add Eaton's reagent or PPA (10-fold excess by weight) and heat the mixture to 80-100 °C for 4-6 hours.
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Monitor the cyclization reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the aqueous solution with saturated sodium bicarbonate.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the resulting crude product by silica gel column chromatography to yield 2-(trifluoromethyl)benzothiazole.
Causality and Insights: The first step is a standard acylation of the amine. The subsequent cyclocondensation is an intramolecular electrophilic substitution where the activated carbonyl carbon is attacked by the thiol sulfur, followed by dehydration to form the thiazole ring. Eaton's reagent is a powerful and non-oxidizing dehydrating agent, often providing higher yields and cleaner reactions than PPA.
Protocol 2: Nitration to 6-Nitro-2-(trifluoromethyl)benzothiazole
The benzothiazole ring undergoes electrophilic aromatic substitution, primarily at the 6-position, especially when the 2-position is occupied. The trifluoromethyl group is a deactivating group, making harsh nitrating conditions necessary.
Materials:
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2-(Trifluoromethyl)benzothiazole (from Protocol 1)
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Concentrated sulfuric acid (98%)
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Fuming nitric acid (90%)
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Crushed ice
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Sodium bicarbonate solution
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
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Slowly add 2-(trifluoromethyl)benzothiazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
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Prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to a separate portion of cold concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the benzothiazole solution, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto a large volume of crushed ice.
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Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 6-Nitro-2-(trifluoromethyl)benzothiazole.
Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzothiazole ring acts as a nucleophile, attacking the nitronium ion. The strong deactivating effect of the —CF₃ group directs the substitution to the benzene portion of the ring system, with the 6-position being the most electronically favored site for attack.
Structural Elucidation and Characterization
While specific experimental data for this exact compound is not publicly available, its spectral characteristics can be reliably predicted based on the known effects of its constituent functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Three aromatic protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. A doublet for H-4 (around 8.8-9.0 ppm), a doublet of doublets for H-5 (around 8.4-8.6 ppm), and a doublet for H-7 (around 8.2-8.4 ppm). |
| ¹³C NMR | Signals for eight distinct carbon atoms. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons attached to the nitro and trifluoromethyl groups will show characteristic shifts. The C-2 carbon will be significantly downfield. |
| ¹⁹F NMR | A sharp singlet around -60 to -70 ppm (relative to CCl₃F), characteristic of a benzothiazole-2-CF₃ group. |
| IR (cm⁻¹) | Strong asymmetric and symmetric stretching bands for the nitro group (—NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group (—CF₃) in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹. |
| Mass Spec (MS) | A clear molecular ion (M⁺) peak at m/z 248. Fragmentation may involve the loss of NO₂, CF₃, and characteristic ring cleavages. |
Applications in Drug Discovery and Development
The benzothiazole core is a well-established pharmacophore, and the introduction of nitro and trifluoromethyl groups can confer potent biological activities.
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Anticancer Potential: 2-Arylbenzothiazoles have demonstrated significant and selective anticancer activity. [1]The strong electron-withdrawing nature of the substituents in 6-Nitro-2-(trifluoromethyl)benzothiazole makes it a candidate for evaluation as an inhibitor of kinases or other enzymes implicated in cancer pathways.
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Antimicrobial Activity: Benzothiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. These compounds can act via various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydropteroate synthase.
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Neuroprotective and Other CNS Applications: The approved drug Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). [1]The structural motifs of the title compound make it a candidate for screening in assays related to neurodegenerative diseases.
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Chemical Probe and Material Science: Due to its electron-deficient nature and potential for fluorescence, this compound could also serve as a chemical probe for biological imaging or as a building block in material science applications.
Conclusion
6-Nitro-2-(trifluoromethyl)benzothiazole represents a synthetically accessible and highly functionalized heterocyclic compound. Its structure, featuring two potent electron-withdrawing groups on the privileged benzothiazole scaffold, suggests significant potential for applications in medicinal chemistry and drug development. The proposed synthetic routes are based on reliable and well-documented chemical transformations, providing a clear path for its preparation and subsequent investigation. This technical guide serves as a foundational resource for researchers aiming to explore the chemical and biological properties of this promising molecule.
References
-
Cai, C., et al. (2010). A General and Straightforward Method for the Synthesis of 2-Trifluoromethylbenzothiazoles. Organic Letters, 12(10), 2346–2349. Available at: [Link]
-
Qian, W., et al. (2010). A general and straightforward method for the synthesis of 2-trifluoromethylbenzothiazoles. PubMed. Available at: [Link]
-
Kim, H. J., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]
- Abri, A., et al. (2020). Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)2PdCl2 catalyst.
- Guzyr, O. I. (2023). The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl)-1,3-benzothiazole. Chemistry of Heterocyclic Compounds, 59(4-5), 304-308.
-
Kim, H. J., et al. (2023). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF 3 CN. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
- Bayer AG (1989). Process for the preparation of benzothiazoles. Google Patents.
-
PubChem (n.d.). 2-Amino-6-nitrobenzothiazole. Available at: [Link]
- Richter, M., et al. (2023). Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one.
-
Ochiai, E., & Taniyama, E. (1956). NITRATION OF 2-AMINOTHIAZOLES. The Journal of Organic Chemistry. Available at: [Link]
- Quiroga, J., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Journal of Molecular Structure, 1268, 133718.
-
Chem-Impex (n.d.). 2-Amino-6-(trifluoromethyl)benzothiazole. Available at: [Link]
-
Amerigo Scientific (n.d.). 2-Amino-6-(trifluoromethyl)benzothiazole (96%). Available at: [Link]
-
PubChem (n.d.). 2-Amino-6-(trifluoromethyl)benzothiazole. Available at: [Link]
-
Pure Synth (n.d.). 2-Amino-6-(Trifluoromethyl)Benzothiazole 98.0%(HPLC). Available at: [Link]
-
MDPI (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
- Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(15), 1335-1361.
-
Crimson Publishers (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers. Available at: [Link]
